molecular formula C9H16O B13183351 2-(Pentan-2-yl)cyclopropane-1-carbaldehyde

2-(Pentan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13183351
M. Wt: 140.22 g/mol
InChI Key: HIZSMNGBBXFCKE-UHFFFAOYSA-N
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Description

2-(Pentan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H16O It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with a pentan-2-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of 2-pentene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane can then be oxidized to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or functional group transformations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 2-(Pentan-2-yl)cyclopropane-1-carboxylic acid

    Reduction: 2-(Pentan-2-yl)cyclopropane-1-methanol

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used

Scientific Research Applications

2-(Pentan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentan-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The cyclopropane ring can also participate in ring-opening reactions, leading to various products. The molecular targets and pathways involved in biological systems are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carbaldehyde: Lacks the pentan-2-yl substituent, making it less sterically hindered.

    2-(Methylcyclopropyl)carbaldehyde: Contains a methyl group instead of a pentan-2-yl group, resulting in different steric and electronic properties.

    Cyclopropane-1-carboxylic acid: An oxidized form of the aldehyde, with different reactivity and applications.

Uniqueness

2-(Pentan-2-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and a pentan-2-yl group, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-pentan-2-ylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-3-4-7(2)9-5-8(9)6-10/h6-9H,3-5H2,1-2H3

InChI Key

HIZSMNGBBXFCKE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1CC1C=O

Origin of Product

United States

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